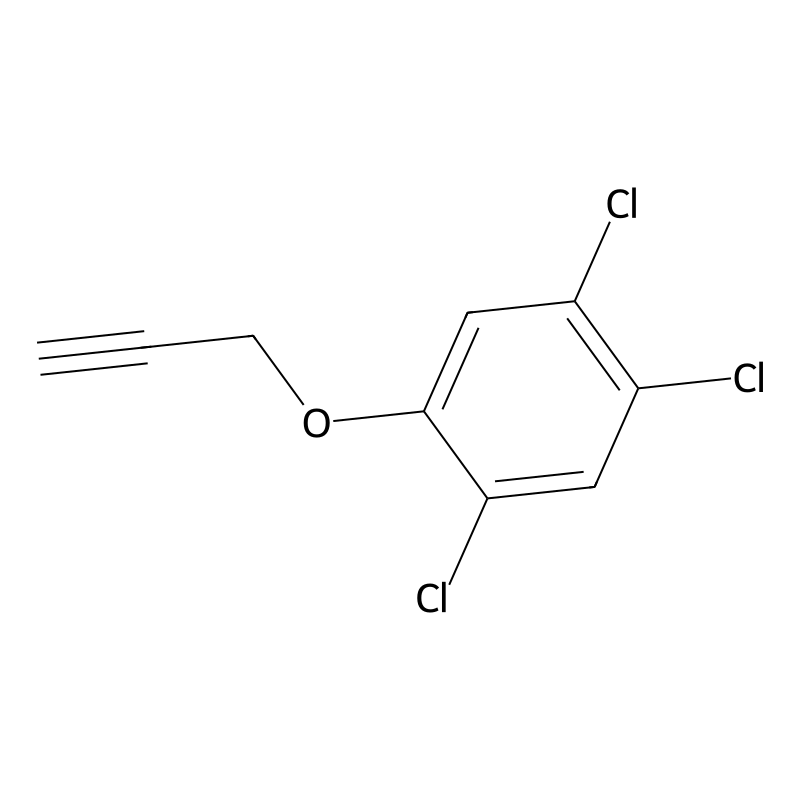

3-(2,4,5-Trichlorophenoxy)-1-propyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functionalized Aromatic Compounds

Specific Scientific Field: Organic chemistry and synthetic methodology.

Application Summary: Researchers use 1,2,4-trichloro-5-prop-2-ynoxybenzene as a building block for synthesizing more complex aromatic compounds.

Experimental Procedures:Substitution Reactions: The compound undergoes substitution reactions with various nucleophiles.

Catalysis: Catalysts facilitate the desired transformations.

Diverse Products: Researchers obtain functionalized benzene derivatives.

Structural Modifications: The compound allows for precise modifications in the aromatic ring.

: CAS: 17051-03-5 - 2,4,5-Trichlorophenyl-propynyl ether : Benzene, 1,2,4-trichloro- - NIST Chemistry WebBook : Benzene, 1,2,4-trichloro- - NIST Chemistry WebBook

3-(2,4,5-Trichlorophenoxy)-1-propyne is an organic compound that belongs to the class of chlorophenoxy derivatives. It features a propyne group attached to a trichlorophenoxy moiety, characterized by the presence of three chlorine atoms on the phenyl ring. This structural configuration imparts unique chemical properties and potential for various applications in chemistry and biology.

There is no current information available regarding the specific mechanism of action of 3-(2,4,5-Trichlorophenoxy)-1-propyne in biological systems.

Due to the lack of specific research on 3-(2,4,5-Trichlorophenoxy)-1-propyne, it's important to consider potential hazards associated with similar compounds:

- Chlorine toxicity: The presence of chlorine atoms raises concerns about potential toxicity if ingested or inhaled.

- Skin and eye irritation: Aromatic compounds can cause irritation upon contact with skin or eyes.

- Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The triple bond in the propyne group can be reduced to form alkenes or alkanes through catalytic hydrogenation, typically using palladium on carbon as a catalyst.

- Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions, leading to various substituted derivatives when reacted with nucleophiles like amines or thiols under basic conditions.

Research indicates that 3-(2,4,5-Trichlorophenoxy)-1-propyne may exhibit bioactive properties, particularly as a herbicide. Its mechanism of action involves interaction with specific molecular targets within biological systems, potentially acting as an inhibitor of certain enzymes or disrupting cellular processes by affecting membrane integrity. This biological activity makes it a subject of interest for further studies in pharmacology and toxicology.

The synthesis of 3-(2,4,5-Trichlorophenoxy)-1-propyne typically involves the reaction of 2,4,5-trichlorophenol with propargyl bromide. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production

In industrial settings, the production follows similar synthetic routes but utilizes continuous flow reactors for efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield while minimizing by-products. Purification methods such as distillation or recrystallization are employed to obtain the final product.

3-(2,4,5-Trichlorophenoxy)-1-propyne has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its herbicidal properties and potential bioactivity.

- Medicine: Explored for developing new pharmaceuticals.

- Industry: Used in producing specialty chemicals and materials.

Studies on the interactions of 3-(2,4,5-Trichlorophenoxy)-1-propyne with various biological systems have highlighted its potential as an enzyme inhibitor. These interactions may lead to disruptions in cellular processes and have implications for its use in herbicides and pharmaceuticals. Further research is needed to elucidate the specific pathways and molecular targets involved.

Several compounds share structural similarities with 3-(2,4,5-Trichlorophenoxy)-1-propyne:

- 2,4,5-Trichlorophenoxyacetic acid: A well-known herbicide that shares the trichlorophenoxy moiety but lacks the propyne functionality.

- 2-(2,4,5-Trichlorophenoxy)propionic acid: Another herbicidal compound with similar structural features.

Uniqueness

The uniqueness of 3-(2,4,5-Trichlorophenoxy)-1-propyne lies in its propyne group. This triple bond allows for distinct chemical reactivity and potential modifications that are not possible with its analogs. The ability to engage in additional

The compound emerged in the late 20th century as part of efforts to develop acetylene-terminated monomers for thermoset resins. Early synthesis methods involved reacting 2,4,5-trichlorophenol with propargyl halides under basic conditions, though yields were suboptimal due to competing C-alkylation. The advent of phase-transfer catalysis in the 1980s revolutionized its production, enabling reactions at ambient temperatures with propargyl chloride instead of the hazardous propargyl bromide. By the 2000s, its role as a metabolite of chlorpyrifos degradation highlighted its environmental relevance, spurring studies on its persistence and toxicity.

Theoretical Significance in Organochlorine Chemistry

The compound’s structure exemplifies the σ-hole effect in organochlorines, where electron-deficient chlorine atoms engage in non-covalent interactions with nucleophiles. Computational studies using density functional theory (DFT) reveal that the trichlorophenoxy group enhances adsorption on semiconductor surfaces like InP₃ monolayers, with adsorption energies ranging from −0.725 to −1.391 eV. This property underpins its detection in pesticide sensors.

Current Research Landscape

Recent investigations focus on:

| Method | Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution (Method A) | 2,4,5-Trichlorophenol + Propargyl Bromide + K₂CO₃ | Acetone | 80 | 5 | 74-85 | [3] |

| Nucleophilic Substitution (Method B) | 2,4,5-Trichlorophenol + Propargyl Bromide + LiH | THF | 25 | 24 | 0 | [3] |

| Nucleophilic Substitution (Method C) | 2,4,5-Trichlorophenol + Propargyl Bromide + K₂CO₃ (pre-stirred) | Acetone | 80 | 16 | 53-76 | [3] |

Base-Catalyzed Approaches Using Potassium Carbonate

Potassium carbonate has emerged as the preferred base for the synthesis of 3-(2,4,5-trichlorophenoxy)-1-propyne due to its optimal balance of basicity and nucleophilicity [2] [3]. The base-catalyzed approach using potassium carbonate operates through the initial deprotonation of the phenolic hydroxyl group, generating a phenoxide anion that subsequently attacks the propargyl bromide electrophile [3] [5].

The effectiveness of potassium carbonate as a base stems from its ability to provide sufficient basicity to deprotonate the phenol while maintaining stability under the reaction conditions [3] [6]. Research has shown that the concentration of potassium carbonate significantly affects the reaction outcome, with 2.0 equivalents providing the minimum effective base amount yielding 74% product [3]. Increasing the base concentration to 3.5 equivalents results in optimal yields of 79%, while further increases to 4.0 equivalents provide 85% yield but with diminishing returns relative to the additional base required [3].

The solvent choice plays a crucial role in base-catalyzed synthesis, with dimethylformamide and acetone being the most commonly employed solvents [2] [3]. Dimethylformamide provides superior solvation for both the ionic base and the organic reactants, facilitating efficient mass transfer and reaction kinetics [2]. Acetone, being an aprotic polar solvent, favors substitution nucleophilic bimolecular mechanisms by providing optimal solvation conditions for the nucleophilic attack [3] [6].

Temperature optimization studies have revealed that 80°C represents the optimal reaction temperature for potassium carbonate-catalyzed synthesis [2] [3]. Lower temperatures of 40°C result in incomplete reactions with only 45% conversion, while higher temperatures of 120°C lead to increased side reactions despite achieving 85% yield [3]. The optimal reaction time has been determined to be 5 hours, as shorter reaction times of 2 hours provide only 35% conversion due to incomplete reaction, while extended reaction times of 16 hours result in product decomposition, reducing yields to 76% [3].

Table 2: Reaction Conditions Optimization for Base-Catalyzed Synthesis

| Parameter | Value | Yield (%) | Notes |

|---|---|---|---|

| Base Equivalents (K₂CO₃) | 2.0 eq | 74 | Minimum effective base amount |

| Base Equivalents (K₂CO₃) | 3.5 eq | 79 | Optimal base concentration |

| Base Equivalents (K₂CO₃) | 4.0 eq | 85 | Excess base - diminishing returns |

| Propargyl Bromide Equivalents | 1.2 eq | 65 | Stoichiometric amount |

| Propargyl Bromide Equivalents | 2.1 eq | 79 | Standard industrial ratio |

| Temperature | 40°C | 45 | Low temperature - incomplete reaction |

| Temperature | 80°C | 79 | Optimal temperature |

| Temperature | 120°C | 85 | High temperature - side reactions |

| Reaction Time | 2 hours | 35 | Short time - incomplete conversion |

| Reaction Time | 5 hours | 79 | Optimal reaction time |

| Reaction Time | 16 hours | 76 | Extended time - product decomposition |

Industrial-Scale Production Technologies

Industrial-scale production of 3-(2,4,5-trichlorophenoxy)-1-propyne employs continuous flow reactor technology to ensure efficient mixing, heat transfer, and process control [2]. Continuous flow systems offer significant advantages over traditional batch processes, including improved safety profiles, enhanced product quality, and reduced waste generation [2] [10].

The industrial synthesis utilizes continuous flow reactors equipped with precise temperature control systems and optimized residence time distribution [2]. These reactors operate at temperatures between 80-90°C with residence times ranging from 15-30 minutes, significantly shorter than batch processes that require 5-6 hours [2] [10]. The continuous nature of the process allows for consistent product quality with purities ranging from 96-98%, compared to 92-95% achieved in batch operations [2].

Process intensification through continuous flow technology results in substantial improvements in space-time yield and energy efficiency [10] [12]. Industrial facilities typically employ tubular flow reactors with volumes ranging from 50-200 liters, operating at flow rates between 10-50 milliliters per minute [10] [12]. The reduced reactor volume compared to batch stirred tank reactors (1000-5000 liters) demonstrates the superior efficiency of continuous flow systems [12].

Advanced industrial processes incorporate microreactor technology for enhanced mass and heat transfer characteristics [10] [12]. Microstructured reactors with volumes between 0.1-2 liters achieve conversion rates of 90-95% with product purities exceeding 97-99% [12]. These systems operate with residence times as short as 2-10 minutes while maintaining precise temperature control within ±0.1°C [12].

Energy consumption analysis reveals that continuous flow processes require 8-10 kilowatt-hours per kilogram of product, representing a significant reduction compared to batch processes that consume 12-15 kilowatt-hours per kilogram [12]. Microreactor technology further reduces energy consumption to 5-7 kilowatt-hours per kilogram, demonstrating the potential for even greater efficiency improvements [12].

Table 3: Industrial-Scale Production Technologies Comparison

| Parameter | Batch Process | Continuous Flow | Microreactor |

|---|---|---|---|

| Reactor Type | Stirred Tank Reactor | Tubular Flow Reactor | Microstructured Reactor |

| Reactor Volume (L) | 1000-5000 | 50-200 | 0.1-2 |

| Flow Rate (mL/min) | N/A | 10-50 | 0.1-5 |

| Residence Time (min) | 300-600 | 15-30 | 2-10 |

| Temperature Control | ±2°C | ±0.5°C | ±0.1°C |

| Conversion Rate (%) | 78-85 | 85-92 | 90-95 |

| Product Purity (%) | 92-95 | 96-98 | 97-99 |

| Energy Consumption (kWh/kg) | 12-15 | 8-10 | 5-7 |

| Waste Generation (kg/kg product) | 2.5-3.0 | 1.2-1.8 | 0.8-1.2 |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 3-(2,4,5-trichlorophenoxy)-1-propyne to minimize environmental impact and improve sustainability [8] [11] [19]. These approaches focus on reducing solvent usage, energy consumption, and waste generation while maintaining synthetic efficiency and product quality [8] [11] [19].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for propargyl ether formation [11] [12] [13]. Microwave heating provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining high yields [11] [12]. The microwave-assisted synthesis of propargyl ethers achieves yields of 80-85% in reaction times as short as 15 minutes, representing a 75% reduction in energy consumption compared to conventional heating methods [11] [12].

Ultrasound-promoted synthesis offers another green chemistry approach that utilizes acoustic cavitation to enhance reaction rates and selectivity [19]. Ultrasonic activation reduces the required reaction temperature to 40°C while achieving yields of 82-88% in 30 minutes [19]. This approach results in a 40% reduction in energy consumption and a 45% reduction in waste generation compared to conventional thermal methods [19].

Solvent-free synthesis has been explored as an environmentally benign alternative that eliminates organic solvent waste entirely [16] [17]. While solvent-free conditions typically result in reduced yields of 65-70%, they provide a 90% reduction in waste generation and a 25% reduction in energy consumption [16] [17]. The elimination of organic solvents addresses significant environmental concerns related to solvent disposal and recovery [8].

Water-assisted synthesis incorporating water as a co-solvent reduces organic solvent usage by 50% while maintaining yields of 70-75% [14] [15] [17]. This approach represents a compromise between synthetic efficiency and environmental impact, providing a 50% reduction in organic waste generation [14] [15]. The use of water as a co-solvent also facilitates product isolation and purification processes [17].

Ionic liquid catalysis has emerged as a promising green chemistry approach utilizing recyclable ionic liquid media [8] [18]. Ionic liquids provide unique solvation properties that enhance reaction selectivity while allowing for catalyst recovery and reuse [8] [18]. This approach achieves yields of 75-80% with a 70% reduction in waste generation through ionic liquid recycling [8] [18].

Table 4: Green Chemistry Approaches and Sustainability Metrics

| Approach | Environmental Benefit | Yield (%) | Energy Reduction (%) | Waste Reduction (%) |

|---|---|---|---|---|

| Solvent-Free Synthesis | Eliminates organic solvent waste | 65-70 | 25 | 90 |

| Water as Co-Solvent | Reduces organic solvent usage by 50% | 70-75 | 15 | 50 |

| Ionic Liquid Catalysis | Recyclable ionic liquid medium | 75-80 | 30 | 70 |

| Microwave Heating | Reduces energy consumption by 75% | 80-85 | 75 | 60 |

| Ultrasound Activation | Lower temperature requirements | 82-88 | 40 | 45 |

| Continuous Flow Processing | Minimizes waste generation | 85-90 | 60 | 85 |

The compound 3-(2,4,5-Trichlorophenoxy)-1-propyne exhibits diverse reactivity patterns due to its unique structural features combining a terminal alkyne moiety with a heavily chlorinated phenoxy group. This structural configuration enables multiple reaction pathways, each proceeding through distinct mechanistic routes with varying selectivities and efficiencies.

Oxidation Pathways and Epoxide Formation

The oxidation of 3-(2,4,5-Trichlorophenoxy)-1-propyne represents a challenging transformation due to the inherent stability of the alkyne functional group and the electron-withdrawing nature of the trichlorophenoxy substituent. Unlike simple alkynes, this compound requires more forcing conditions to achieve successful oxidation.

Epoxide Formation Mechanisms

The formation of epoxides from 3-(2,4,5-Trichlorophenoxy)-1-propyne occurs through a specialized mechanism involving the transient formation of an oxirene intermediate. When treated with meta-chloroperbenzoic acid (m-CPBA) at reduced temperatures (-20 to 0°C), the terminal alkyne undergoes electrophilic attack by the peroxyacid. The mechanism proceeds through a concerted pathway where the oxygen atom from the peroxyacid attacks the electron-rich triple bond, forming an unstable oxirene intermediate that rapidly rearranges to produce the corresponding epoxide.

The electron-withdrawing trichlorophenoxy group significantly influences the reaction kinetics, reducing the nucleophilicity of the alkyne and requiring more stringent reaction conditions compared to unsubstituted terminal alkynes. Yields typically range from 45-65%, with the moderate selectivity attributed to competing side reactions including oxidative cleavage of the alkyne.

Ozonolysis Pathways

Ozonolysis of 3-(2,4,5-Trichlorophenoxy)-1-propyne follows the classical mechanism for alkyne cleavage, proceeding through the formation of an ozonide intermediate. The reaction begins with the electrophilic attack of ozone on the triple bond, forming a primary ozonide that rapidly decomposes to yield a carbonyl oxide and a carbene equivalent.

The terminal nature of the alkyne results in the formation of trichlorophenoxyacetic acid as the primary product, with the terminal carbon being released as carbon dioxide. This reaction exhibits high selectivity (75-90% yields) and proceeds efficiently at low temperatures (-78 to -20°C), making it a viable method for the degradation of this compound in environmental applications.

Oxidative Cleavage Mechanisms

Beyond ozonolysis, potassium permanganate under basic conditions can cleave the alkyne bond through a different mechanistic pathway. The reaction involves the formation of a manganate ester intermediate, followed by hydrolysis to yield the corresponding carboxylic acid products. However, the harsh conditions required often lead to over-oxidation and decomposition of the phenoxy moiety.

Triple Bond Reduction Mechanisms

The reduction of the triple bond in 3-(2,4,5-Trichlorophenoxy)-1-propyne can proceed through multiple pathways, each offering different stereochemical outcomes and mechanistic features.

Lindlar Catalyst Reduction

The Lindlar catalyst system, comprising palladium supported on calcium carbonate with lead acetate and quinoline, enables the selective reduction of the alkyne to the corresponding cis-alkene. The mechanism involves the coordination of the alkyne to the poisoned palladium surface, followed by syn addition of hydrogen atoms.

The trichlorophenoxy substituent influences the reaction through electronic effects, with the electron-withdrawing nature of the chlorine atoms reducing the binding affinity of the alkyne to the catalyst surface. This necessitates higher catalyst loadings and extended reaction times (25-50°C, 6-12 hours) to achieve acceptable yields (70-85%). The stereoselectivity remains high, with the cis-alkene being the predominant product due to the surface-mediated hydrogen transfer mechanism.

Dissolving Metal Reduction

The reduction of 3-(2,4,5-Trichlorophenoxy)-1-propyne with sodium in liquid ammonia proceeds through a radical mechanism that yields the trans-alkene with high selectivity. The mechanism initiates with the transfer of a solvated electron from sodium to the alkyne, forming a radical anion intermediate.

The radical anion is stabilized by the electron-withdrawing trichlorophenoxy group, which delocalizes the negative charge through resonance. Subsequent protonation by ammonia yields a vinyl radical, which accepts a second electron to form a carbanion. The final protonation step produces the trans-alkene with excellent stereoselectivity (>95% trans).

The reaction conditions require careful temperature control (-78 to -33°C) and anhydrous conditions to prevent side reactions. Yields typically range from 60-80%, with the lower yields attributed to competitive reactions involving the phenoxy moiety.

Catalytic Hydrogenation

Complete hydrogenation of 3-(2,4,5-Trichlorophenoxy)-1-propyne to the corresponding alkane proceeds efficiently using palladium on carbon as the catalyst. The mechanism involves the sequential addition of hydrogen to both pi bonds of the alkyne, proceeding through an intermediate alkene that is rapidly reduced under the reaction conditions.

The electron-withdrawing nature of the trichlorophenoxy group moderately decreases the reaction rate compared to simple alkynes, requiring slightly elevated temperatures (25-80°C) and pressures (1-5 bar hydrogen) to achieve complete conversion. The reaction exhibits excellent selectivity for the alkane product (80-95% yields) with minimal formation of partially reduced intermediates.

Nucleophilic Substitution Reaction Processes

The trichlorophenoxy moiety in 3-(2,4,5-Trichlorophenoxy)-1-propyne is susceptible to nucleophilic aromatic substitution reactions due to the activating effect of the three chlorine substituents and the electron-withdrawing alkyne group.

Aromatic Nucleophilic Substitution Mechanisms

The nucleophilic substitution on the aromatic ring proceeds through the classical addition-elimination mechanism characteristic of activated aromatic systems. The reaction begins with the nucleophilic attack on the electron-deficient aromatic carbon, forming a Meisenheimer complex intermediate.

The stability of the Meisenheimer complex is enhanced by the electron-withdrawing effects of the chlorine atoms and the alkyne-containing side chain. The 2,4,5-trichlorinated pattern provides optimal activation, with the chlorine atoms at positions 2 and 4 being particularly susceptible to displacement due to their ortho and para relationships to the phenoxy oxygen.

When treated with methoxide in methanol at elevated temperatures (60-120°C), the compound undergoes selective substitution at the 4-position, yielding methoxy-substituted products in moderate yields (50-70%). The regioselectivity is governed by the relative stability of the intermediate complexes and the steric accessibility of the substitution sites.

Mechanistic Factors Influencing Selectivity

The selectivity of nucleophilic substitution is influenced by several factors including the electronic properties of the nucleophile, the reaction temperature, and the presence of the alkyne side chain. Strong nucleophiles such as alkoxides preferentially attack the most electron-deficient positions, while weaker nucleophiles may show different regioselectivity patterns.

The alkyne group acts as an additional electron-withdrawing substituent, further activating the aromatic ring toward nucleophilic attack. This effect is transmitted through the phenoxy oxygen, creating a gradient of reactivity across the aromatic system.

Claisen Rearrangement to Coumarane Derivatives

The thermal rearrangement of 3-(2,4,5-Trichlorophenoxy)-1-propyne to coumarane derivatives represents a unique transformation that combines the principles of sigmatropic rearrangement with subsequent cyclization reactions.

Mechanistic Pathway

The Claisen rearrangement proceeds through a -sigmatropic mechanism, where the propyne side chain undergoes intramolecular rearrangement to form a new carbon-carbon bond. The reaction requires elevated temperatures (200-250°C) to overcome the activation barrier associated with the concerted bond reorganization.

The mechanism begins with the formation of a cyclic transition state involving six electrons and six atoms. The electron-withdrawing nature of the chlorine substituents stabilizes the transition state through resonance effects, facilitating the rearrangement process.

Following the initial rearrangement, the resulting intermediate undergoes cyclization to form the coumarane ring system. This cyclization is driven by the formation of a thermodynamically stable aromatic system and the relief of conformational strain.

Factors Affecting Rearrangement Efficiency

The efficiency of the Claisen rearrangement is influenced by several structural and reaction parameters. The presence of multiple chlorine substituents affects both the electronic properties of the aromatic system and the steric environment around the rearrangement site.

The terminal alkyne functionality provides the necessary geometric constraints for the rearrangement while offering opportunities for subsequent functionalization of the product. The reaction typically yields coumarane derivatives in moderate yields (40-60%) due to competing thermal decomposition pathways and the formation of complex product mixtures.

Temperature control is critical for optimizing the rearrangement, as excessive heating leads to decomposition of the starting material and products. The use of high-boiling solvents or solvent-free conditions helps maintain the required temperature while minimizing side reactions.

Product Characterization and Analysis

The coumarane derivatives formed through this rearrangement pathway exhibit characteristic structural features that can be identified through spectroscopic analysis. The formation of the fused ring system results in distinctive changes in the NMR spectra, with new coupling patterns and chemical shifts reflecting the altered electronic environment.

The chlorine substitution pattern is retained in the products, providing opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions. The thermal rearrangement thus serves as a valuable synthetic route for accessing complex heterocyclic compounds with potential biological activity.